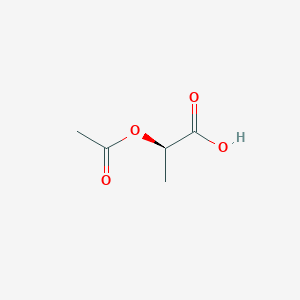

Propanoic acid, 2-(acetyloxy)-, (2R)-

Description

The exact mass of the compound Propanoic acid, 2-(acetyloxy)-, (2R)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Propanoic acid, 2-(acetyloxy)-, (2R)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propanoic acid, 2-(acetyloxy)-, (2R)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-acetyloxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4/c1-3(5(7)8)9-4(2)6/h3H,1-2H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTLNOANVTIKPEE-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18668-00-3 | |

| Record name | (R)-(+)-2-Acetoxypropionic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2R)-2-(acetyloxy)propanoic acid synthesis methods

An In-depth Technical Guide to the Synthesis of (2R)-2-(acetyloxy)propanoic acid

Introduction

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a chiral organic compound of significant interest in the pharmaceutical and fine chemical industries.[1][2] Its structure consists of a propanoic acid backbone with an acetyloxy group attached to the chiral center at the second carbon (C2).[1] This bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a versatile building block for complex organic synthesis.[1] The specific 'R' configuration is crucial for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) and other specialty chemicals, where stereochemistry dictates biological activity and efficacy.

This technical guide provides a comprehensive overview of the core methodologies for synthesizing (2R)-2-(acetyloxy)propanoic acid. It is intended for researchers, chemists, and process development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a comparative analysis of the available synthetic routes.

Core Synthesis Strategies: An Overview

The synthesis of a specific enantiomer like (2R)-2-(acetyloxy)propanoic acid fundamentally relies on two strategic approaches:

-

Stereospecific Synthesis: This approach utilizes a starting material that already contains the desired stereochemistry. The subsequent chemical transformations are designed to proceed without affecting the chiral center. The most direct method in this category is the acetylation of (R)-lactic acid.

-

Chiral Resolution: This strategy begins with a racemic mixture—an equal blend of both (R) and (S) enantiomers—and employs a method to separate them. Key techniques include kinetic resolution, where one enantiomer reacts faster than the other, and the formation of diastereomeric salts that can be physically separated.[3]

The choice between these strategies depends on factors such as the availability and cost of chiral starting materials, desired enantiomeric purity, scalability, and overall process economics.

Method 1: Stereospecific Acetylation of (R)-Lactic Acid

This is the most direct and atom-economical approach, assuming the availability of high-purity (R)-(+)-lactic acid (D-lactic acid). The core of this method is the esterification of the hydroxyl group of (R)-lactic acid with an acetylating agent.

Causality and Experimental Choices

The primary reaction involves the nucleophilic attack of the hydroxyl group of lactic acid on the electrophilic carbonyl carbon of an acetylating agent.

-

Acetylating Agent: Acetic anhydride is commonly preferred over acetyl chloride or acetic acid on an industrial scale.[4] It reacts readily with the alcohol group, and the byproduct, acetic acid, can be easily removed or act as a solvent.[4][5] Using acetic acid directly requires a catalyst and often harsh conditions to drive the equilibrium towards the product by removing water, which can be inefficient.[6][7]

-

Catalyst: While the reaction can proceed without a catalyst, acid catalysts like sulfuric acid (H₂SO₄) or solid acid catalysts (e.g., ion-exchange resins, zeolites) are often employed to increase the reaction rate.[5][6] Solid acid catalysts are advantageous as they simplify product purification by being easily filtered out, making the process more suitable for continuous operations.[6][7]

-

Solvent: The reaction can be run neat, using an excess of acetic anhydride or acetic acid as the solvent.[4][7] In some cases, an organic solvent like toluene is used to facilitate water removal via azeotropic distillation, particularly when acetic acid is the acetylating agent.[5]

-

Water Management: Commercial lactic acid is often supplied as an aqueous solution (e.g., 80-90%).[4][5] Water must be removed before or during the acetylation reaction, as it consumes the acetic anhydride. Industrial processes have been developed where water is continuously removed by distillation while the acetylation occurs.[4]

Experimental Protocol: Catalytic Acetylation using Acetic Anhydride

This protocol is a representative example based on common laboratory and industrial practices.[4][5][6]

-

Preparation: To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add (R)-lactic acid. If using an aqueous solution, add an appropriate solvent like toluene to facilitate azeotropic removal of water, or use a continuous distillation setup to remove water under vacuum.[4]

-

Reagent Addition: Once the lactic acid is substantially free of water, cool the vessel to room temperature. Slowly add acetic anhydride. A typical molar ratio is 1.0 to 1.4 moles of acetic anhydride per mole of lactic acid.[4] Acetic acid can be used as a co-solvent.[4]

-

Catalysis: If desired, add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄) or a solid acid catalyst like Amberlyst 70.[7] The catalyst loading is typically around 5 wt% of the total reactants.[7]

-

Reaction: Heat the mixture to a temperature between 80-110°C and stir. Monitor the reaction progress using a suitable analytical technique (e.g., GC, NMR) by taking aliquots over time. The reaction typically takes several hours.[5][7]

-

Work-up and Purification: After the reaction is complete, cool the mixture. If a solid catalyst was used, it is removed by filtration. The excess acetic anhydride and the acetic acid byproduct are removed by distillation under reduced pressure. The crude (2R)-2-(acetyloxy)propanoic acid can be further purified by vacuum distillation to yield the final product.

Data Presentation

| Catalyst | Starting Material | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Sulfuric Acid | (S)-Lactic Acid (85% aq.) | Reflux | Several | ~85% | [5] |

| Amberlyst 70 | Lactic Acid | 100 | 3 | ~70% | [7] |

| Zeolite H-Y | Lactic Acid | 100 | 3 | ~55% | [7] |

Note: Yields can vary significantly based on the specific conditions, particularly the efficiency of water removal.

Workflow Diagram

Caption: Workflow for Stereospecific Acetylation.

Method 2: Kinetic Resolution of Racemic 2-Acetoxypropanoic Acid

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. It relies on the difference in reaction rates between the two enantiomers with a chiral catalyst or reagent.[8] One enantiomer is converted into a different product more quickly, allowing the slower-reacting, desired enantiomer to be isolated. The maximum theoretical yield for the recovered enantiomer is 50%.[9]

Enzymatic Kinetic Resolution (EKR)

Enzymes, particularly lipases, are highly effective chiral catalysts for kinetic resolution due to their exquisite stereoselectivity.[10] A common EKR strategy involves the enantioselective esterification of a racemic alcohol or the hydrolysis of a racemic ester.

In the context of resolving racemic 2-hydroxypropanoic acid (lactic acid), a lipase can be used to selectively acylate one enantiomer, leaving the other unreacted. For instance, a lipase might preferentially acylate (S)-lactic acid, leaving (R)-lactic acid behind. The unreacted (R)-lactic acid can then be isolated and subsequently acetylated to form the target molecule.

-

Enzyme: Lipases such as Candida antarctica lipase B (CALB), often immobilized as Novozym 435, are widely used due to their broad substrate scope and stability in organic solvents.[11] The choice of enzyme is critical as it determines which enantiomer reacts faster.

-

Acyl Donor: For esterification, an acyl donor is required. Vinyl acetate is often an excellent choice because the vinyl alcohol byproduct tautomerizes to acetaldehyde, making the reaction effectively irreversible.[8]

-

Solvent: The choice of solvent can influence enzyme activity and selectivity. Non-polar organic solvents like hexane or toluene are common. Solvent-free systems are also possible.[11]

-

Separation: After the resolution, the product (an ester) and the unreacted starting material (an alcohol) have different chemical properties and can be easily separated by standard techniques like chromatography or extraction.

-

Setup: In a flask, dissolve racemic lactic acid in a suitable organic solvent (e.g., toluene).

-

Reagents: Add the acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435).

-

Reaction: Stir the mixture at a controlled temperature (e.g., 30-50°C). Monitor the reaction progress, aiming for approximately 50% conversion to ensure high enantiomeric excess of both the product and the remaining starting material.

-

Enzyme Removal: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

-

Separation: Separate the resulting ester ((S)-2-acetoxypropanoic acid) from the unreacted (R)-lactic acid using column chromatography or chemical extraction.

-

Final Step: Acetylate the isolated (R)-lactic acid as described in Method 1 to obtain the final product, (2R)-2-(acetyloxy)propanoic acid.

Dynamic Kinetic Resolution (DKR)

A major drawback of standard kinetic resolution is the 50% maximum yield. Dynamic kinetic resolution (DKR) overcomes this limitation by combining the fast, selective reaction of one enantiomer with a method to continuously racemize the slow-reacting enantiomer in situ.[12] This allows for a theoretical yield of up to 100% of a single enantiomeric product.[9]

-

Mechanism: DKR requires a racemization catalyst that interconverts the starting material enantiomers, and a resolution catalyst (e.g., an enzyme) that selectively converts one of those enantiomers into the product. For the racemization to be effective, it must occur at a rate comparable to or faster than the enzymatic reaction.[12]

-

Application: While highly effective for alcohols and amines, applying DKR directly to the synthesis of (2R)-2-(acetyloxy)propanoic acid would typically involve resolving a precursor like an ester of lactic acid in the presence of a racemization catalyst.

Workflow Diagram

Caption: Enzymatic Kinetic Resolution (EKR) Pathway.

Comparative Analysis of Synthesis Methods

| Method | Key Advantages | Key Disadvantages | Typical e.e. | Scalability |

| Stereospecific Acetylation | High theoretical yield (>90%); Atom economical; Direct route. | Dependent on availability and cost of enantiopure (R)-lactic acid; Risk of racemization under harsh conditions. | >99% (depends on starting material) | Excellent |

| Enzymatic Kinetic Resolution (EKR) | Very high enantioselectivity; Mild reaction conditions; Reusable catalyst (enzyme). | Maximum 50% yield of desired enantiomer; Requires separation of product and starting material. | >98% | Good, but can be costly at scale |

| Dynamic Kinetic Resolution (DKR) | Theoretical yield up to 100%; High enantioselectivity. | Requires compatible racemization and resolution catalysts; Can be complex to optimize. | >98% | Moderate; catalyst compatibility is key |

| Diastereomeric Salt Resolution | Classic, well-established method. | Often requires stoichiometric amounts of expensive resolving agents; Can be labor-intensive (multiple crystallizations). | Variable, depends on crystallization efficiency | Moderate |

Conclusion

The synthesis of (2R)-2-(acetyloxy)propanoic acid can be effectively achieved through several distinct methodologies. For large-scale industrial production, stereospecific acetylation of (R)-lactic acid remains the most direct and economically viable route, provided a reliable source of the chiral starting material is available. Continuous processing technologies are further enhancing the efficiency of this approach by optimizing water removal and catalyst recycling.[4]

For applications demanding the highest enantiomeric purity or where the chiral precursor is unavailable, enzymatic resolutions offer an excellent alternative. While traditional kinetic resolution is limited by a 50% yield, it provides access to both enantiomers. The development of dynamic kinetic resolution processes presents the most elegant solution, combining high selectivity with the potential for quantitative conversion, and represents a key area of ongoing research for the sustainable production of chiral molecules. The optimal choice of synthesis will always depend on a careful evaluation of process economics, required purity, scale, and available resources.

References

- 1. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]

- 2. Propanoic acid, 2-(acetyloxy)-, (2R)- | CymitQuimica [cymitquimica.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. WO2014090650A1 - Continuous process for the preparation of (s)-2-acetyloxypropionic acid chloride - Google Patents [patents.google.com]

- 5. KR20170015330A - Method for the preparation of (s)-2-acetyloxypropionic acid and derivatives thereof - Google Patents [patents.google.com]

- 6. Catalytic acetoxylation of lactic acid to 2-acetoxypropionic acid, en route to acrylic acid - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic resolution - Wikipedia [en.wikipedia.org]

- 9. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

A-Technical-Guide-to-the-Chiral-Synthesis-and-Characterization-of-O-acetyl-D-lactic-acid

Authored by a Senior Application Scientist

Introduction: The Significance of Stereochemical Precision

In the realm of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. O-acetyl-D-lactic acid, a chiral building block, exemplifies this principle. Its defined stereochemistry is paramount in the synthesis of complex molecules, including certain biodegradable polymers and pharmaceutical intermediates. This guide provides an in-depth, experience-driven walkthrough of the chiral synthesis and rigorous characterization of O-acetyl-D-lactic acid, designed for professionals who require both procedural accuracy and a deep understanding of the underlying scientific rationale.

The synthesis of a specific enantiomer, such as the D-form of O-acetyl-lactic acid, necessitates a strategy that can overcome the inherent challenge of controlling stereochemistry. Direct synthesis often leads to a racemic mixture, a 50:50 blend of both D and L enantiomers, which may exhibit drastically different physiological effects.[1][2] Therefore, the core of this guide is not merely the synthesis itself, but the enantioselective synthesis, a process that preferentially generates one enantiomer over the other.

This document is structured to provide a logical and practical workflow, from the initial synthetic design to the final confirmation of enantiomeric purity. Each step is presented with an emphasis on the "why" behind the "how," reflecting a philosophy of self-validating protocols where understanding the causality of each experimental choice ensures reproducibility and troubleshooting prowess.

Part 1: Enantioselective Synthesis of O-acetyl-D-lactic acid

The synthesis of O-acetyl-D-lactic acid can be approached through several routes. A common and reliable method involves the acetylation of commercially available D-lactic acid. This method is advantageous due to the direct transfer of the existing chirality from the starting material to the product.

Causality of the Synthetic Approach

The chosen method is a direct O-acetylation of D-lactic acid using acetic anhydride with a catalytic amount of a mild acid or base. This approach is selected for its high efficiency, atom economy, and, most importantly, its retention of the stereocenter at the C2 position of the lactic acid backbone. The reaction mechanism does not involve the breaking of any bonds to the chiral carbon, thus preserving the D-configuration of the starting material.

The reaction is as follows:

(D)-HO-CH(CH₃)-COOH + (CH₃CO)₂O → (D)-CH₃CO-O-CH(CH₃)-COOH + CH₃COOH

Experimental Protocol: O-Acetylation of D-Lactic Acid

-

Reagent Preparation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 g of D-lactic acid.

-

Reaction Setup: To the flask, cautiously add 75 mL of acetic anhydride.

-

Catalysis: Add 1-2 drops of concentrated sulfuric acid as a catalyst. The use of a strong acid catalyst accelerates the reaction rate by protonating the carbonyl oxygen of the acetic anhydride, making it more susceptible to nucleophilic attack by the hydroxyl group of the lactic acid.

-

Reaction Conditions: Heat the reaction mixture to 50-60°C for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature. The excess acetic anhydride and acetic acid byproduct are removed by vacuum distillation. The resulting crude O-acetyl-D-lactic acid can be further purified by fractional distillation under reduced pressure to yield a clear, colorless liquid.

Workflow for the Synthesis of O-acetyl-D-lactic acid

Caption: Synthetic workflow for O-acetyl-D-lactic acid.

Part 2: Comprehensive Characterization

The confirmation of the successful synthesis of O-acetyl-D-lactic acid requires a multi-faceted characterization approach. This not only verifies the chemical structure but, crucially, confirms the enantiomeric purity of the product. The following techniques are essential for a complete and trustworthy analysis.

Polarimetry: The First Indication of Chirality

Theoretical Basis: Chiral molecules have the unique property of rotating the plane of polarized light.[3][4] The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined conditions (concentration, solvent, temperature, and wavelength).[3][5] For O-acetyl-D-lactic acid, a positive rotation (dextrorotatory) is expected, which is a key preliminary confirmation of the correct enantiomer.

Experimental Protocol:

-

Sample Preparation: Prepare a solution of the synthesized O-acetyl-D-lactic acid of a known concentration (e.g., 1 g/100 mL) in a suitable solvent such as chloroform.

-

Measurement: Use a polarimeter to measure the optical rotation of the solution at a standard wavelength (usually the sodium D-line at 589 nm) and temperature (20°C).

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the sample in g/mL.

Data Presentation:

| Parameter | Value |

| Concentration (c) | 1.0 g/100 mL in Chloroform |

| Path Length (l) | 1.0 dm |

| Observed Rotation (α) | +X.XX° |

| Specific Rotation [α] | +X.XX° |

(Note: The exact value of the specific rotation should be compared to literature values for enantiomerically pure O-acetyl-D-lactic acid.)

Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard for Enantiomeric Purity

Theoretical Basis: Chiral HPLC is a powerful technique for separating enantiomers.[6][7] It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[8] This allows for the quantification of the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Experimental Protocol:

-

Column Selection: Choose a suitable chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak series), which has been shown to be effective for the separation of lactic acid derivatives.[8][9]

-

Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of n-hexane and isopropanol. The exact ratio may need to be optimized to achieve the best separation.

-

Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

-

Analysis: Inject the sample into the HPLC system and monitor the elution of the enantiomers using a UV detector. The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] * 100.

Data Presentation:

| Enantiomer | Retention Time (min) | Peak Area |

| D-enantiomer | t_R(D) | A_D |

| L-enantiomer | t_R(L) | A_L |

Chiral HPLC Chromatogram Interpretation: A successful chiral synthesis will show a large peak corresponding to the D-enantiomer and a very small or non-existent peak for the L-enantiomer, indicating a high enantiomeric excess.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Verification

Theoretical Basis: ¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the molecular structure of a compound.[11] For O-acetyl-D-lactic acid, NMR will confirm the presence of all the expected functional groups and their connectivity.

¹H NMR:

-

A quartet for the proton on the chiral carbon (C2), coupled to the methyl protons.

-

A doublet for the methyl protons on the lactic acid backbone, coupled to the C2 proton.

-

A singlet for the methyl protons of the acetyl group.

-

A broad singlet for the carboxylic acid proton.

¹³C NMR:

-

A peak for the carbonyl carbon of the carboxylic acid.

-

A peak for the carbonyl carbon of the acetyl group.

-

A peak for the chiral carbon (C2).

-

A peak for the methyl carbon of the lactic acid backbone.

-

A peak for the methyl carbon of the acetyl group.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

Data Presentation:

| ¹H NMR Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 | br s | 1H | -COOH |

| ~5.0 | q | 1H | -CH(CH₃)- |

| ~2.1 | s | 3H | -C(O)CH₃ |

| ~1.5 | d | 3H | -CH(CH₃)- |

| ¹³C NMR Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~170 | -C(O)CH₃ |

| ~68 | -CH(CH₃)- |

| ~20 | -C(O)CH₃ |

| ~16 | -CH(CH₃)- |

(Note: The exact chemical shifts may vary slightly depending on the solvent and other experimental conditions.)

Overall Characterization Workflow

Caption: Comprehensive characterization workflow.

Conclusion: A Self-Validating Approach to Chiral Synthesis

This guide has outlined a robust and reliable methodology for the chiral synthesis and comprehensive characterization of O-acetyl-D-lactic acid. By integrating a clear understanding of the chemical principles behind each step with detailed, actionable protocols, researchers and drug development professionals can confidently produce and validate this important chiral building block. The emphasis on a multi-technique characterization workflow ensures the trustworthiness of the final product's identity and enantiomeric purity, which is the cornerstone of scientific integrity in the development of stereochemically defined molecules.

The successful execution of this workflow not only yields the desired product but also reinforces the importance of a holistic and self-validating approach to chemical synthesis, where each step is understood, controlled, and verified.

References

- 1. mdpi.com [mdpi.com]

- 2. Production of Optically Pure d-Lactic Acid in Mineral Salts Medium by Metabolically Engineered Escherichia coli W3110 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. scas.co.jp [scas.co.jp]

- 9. Determination of Optical Purity of Lactic Acid-Based Chiral Liquid Crystals and Corresponding Building Blocks by Chiral High-Performance Liquid Chromatography and Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (2R)-2-(acetyloxy)propanoic acid: Properties, Analysis, and Applications

Abstract

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its stereospecific nature makes it a valuable intermediate in the synthesis of complex organic molecules, most notably as a key precursor to the non-ionic X-ray contrast agent, Iopamidol. This technical guide provides a comprehensive overview of the chemical and physical properties of (2R)-2-(acetyloxy)propanoic acid, detailed protocols for its synthesis and analysis, insights into its stability and degradation, and a discussion of its critical role in drug development. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction: The Significance of a Chiral Synthon

(2R)-2-(acetyloxy)propanoic acid belongs to the class of chiral carboxylic acids, possessing a stereocenter at the C2 position. This chirality is fundamental to its utility, as the biological activity of many pharmaceuticals is dependent on the specific stereochemistry of their constituent parts. The molecule is structurally derived from D-lactic acid, a naturally occurring alpha-hydroxy acid, through acetylation of the hydroxyl group. This seemingly simple modification transforms a common metabolite into a versatile synthetic intermediate.

The primary driver for the industrial interest in (2R)-2-(acetyloxy)propanoic acid is its role as a key chiral starting material for the synthesis of Iopamidol. The precise stereochemistry of this precursor is crucial for the final drug's safety and efficacy profile. Beyond this principal application, its dual functionality as a carboxylic acid and an ester opens avenues for its use in the synthesis of various other chiral molecules and polymers.[1]

This guide will systematically delineate the core scientific and technical information required for the effective handling, analysis, and application of (2R)-2-(acetyloxy)propanoic acid in a research and development setting.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2R)-2-(acetyloxy)propanoic acid is essential for its effective use in synthesis and for the development of robust analytical methods.

General and Stereochemical Properties

(2R)-2-(acetyloxy)propanoic acid is a colorless to almost colorless liquid at room temperature.[2][3] Its structure is characterized by a propanoic acid backbone with an acetoxy group at the chiral second carbon atom.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(acetyloxy)propanoic acid | [1] |

| Synonyms | (R)-2-acetoxypropanoic acid, (R)-(+)-2-Acetoxypropionic Acid, (+)-O-Acetyl-D-lactic Acid | [2][3] |

| CAS Number | 18668-00-3 | [2] |

| Molecular Formula | C₅H₈O₄ | [2][3] |

| Molecular Weight | 132.11 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Chirality | One chiral center at C2 | [1] |

Quantitative Physical and Chemical Data

The following table summarizes key quantitative data for (2R)-2-(acetyloxy)propanoic acid and its racemic and enantiomeric counterparts for comparative purposes.

| Property | (2R)-enantiomer | (S)-enantiomer | Racemic Mixture | Source(s) |

| Density | ~1.162 g/mL at 25°C (estimated) | 1.162 g/mL at 25°C | 1.176 g/mL at 20°C | [2] |

| Boiling Point | 82°C (estimated) | 115-117°C at 2 mmHg | 127°C at 11 mmHg | [1] |

| Refractive Index | ~1.422 at 20°C (estimated) | 1.422 at 20°C | 1.423 at 20°C | [2] |

| Specific Rotation [α]D | +9° (c=2.5 in 1.5 M NaOH) | -44.0° to -55.0° (c=7 in CHCl₃) | 0° | [2] |

| Solubility | Soluble in water, alcohols, and other organic solvents | Soluble in water, alcohols, and other organic solvents | Soluble in water, alcohols, and other organic solvents | [1] |

Spectroscopic and Chromatographic Characterization

Accurate identification and purity assessment are critical in the handling and application of chiral intermediates. This section details the expected spectroscopic and chromatographic profiles of (2R)-2-(acetyloxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of (2R)-2-(acetyloxy)propanoic acid. The spectra of the (2R) and (2S) enantiomers are identical in an achiral solvent.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

-

A doublet for the methyl protons of the propanoic acid backbone (CH₃-CH).

-

A quartet for the methine proton (CH₃-CH).

-

A singlet for the methyl protons of the acetyl group (CH₃-CO).

-

A broad singlet for the carboxylic acid proton (-COOH), which is exchangeable with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display five distinct signals, corresponding to the five carbon atoms in unique chemical environments:

-

The carbonyl carbon of the carboxylic acid.

-

The carbonyl carbon of the acetyl group.

-

The methine carbon of the propanoic acid backbone.

-

The methyl carbon of the propanoic acid backbone.

-

The methyl carbon of the acetyl group.

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for:

-

O-H stretch: A broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid.

-

C=O stretch: Two distinct strong absorptions are anticipated: one for the carboxylic acid carbonyl group (around 1700-1725 cm⁻¹) and another for the ester carbonyl group (around 1735-1750 cm⁻¹).

-

C-O stretch: Bands in the 1300-1000 cm⁻¹ region corresponding to the C-O single bonds of the ester and carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak [M]⁺ at m/z = 132 is expected, although it may be weak. Common fragmentation pathways for carboxylic acids and esters would likely be observed, including the loss of the acetyl group, the carboxyl group, and other small fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and enantiomeric excess of (2R)-2-(acetyloxy)propanoic acid. Due to its chiral nature, specialized techniques are required for enantiomeric separation.

Caption: General workflow for the chiral HPLC analysis of (2R)-2-(acetyloxy)propanoic acid.

This protocol provides a starting point for the method development for the chiral separation of 2-(acetyloxy)propanoic acid enantiomers. Optimization may be required based on the specific column and instrumentation used.

-

Instrumentation: HPLC system with a UV detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based CSP, such as one derived from cellulose or amylose, is often effective for separating chiral carboxylic acids.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol). A small amount of an acidic modifier (e.g., trifluoroacetic acid) is typically added to improve peak shape and resolution. A typical starting mobile phase could be n-hexane:2-propanol:trifluoroacetic acid (90:10:0.1 v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Synthesis and Reactivity

(2R)-2-(acetyloxy)propanoic acid is most commonly synthesized from its corresponding chiral precursor, D-lactic acid.

Synthetic Pathway

The primary synthetic route involves the acetylation of the hydroxyl group of D-lactic acid using an acetylating agent such as acetic anhydride, often in the presence of an acid catalyst.

Caption: Synthesis of (2R)-2-(acetyloxy)propanoic acid from D-lactic acid.

Detailed Synthetic Protocol

This protocol is a representative procedure for the laboratory-scale synthesis of (2R)-2-(acetyloxy)propanoic acid.

-

Materials:

-

D-(-)-Lactic acid

-

Acetic anhydride

-

Concentrated sulfuric acid (catalytic amount)

-

Toluene

-

Anhydrous sodium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-(-)-lactic acid in a suitable solvent such as toluene.

-

Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to a gentle reflux.

-

Slowly add acetic anhydride to the reaction mixture via a dropping funnel. The molar ratio of acetic anhydride to lactic acid is typically in the range of 1.1:1 to 1.5:1.

-

Continue to reflux the mixture for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the excess acetic anhydride with water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

The crude (2R)-2-(acetyloxy)propanoic acid can be purified by vacuum distillation.

-

Stability and Degradation

The stability of (2R)-2-(acetyloxy)propanoic acid is a critical consideration for its storage and use in multi-step syntheses. The primary degradation pathway is the hydrolysis of the ester linkage.

Hydrolytic Instability

Similar to other esters, particularly those of alpha-hydroxy acids, the acetoxy group is susceptible to hydrolysis under both acidic and basic conditions. This reaction regenerates D-lactic acid and acetic acid. The rate of hydrolysis is significantly influenced by pH and temperature.

Caption: Primary degradation pathway of (2R)-2-(acetyloxy)propanoic acid via hydrolysis.

Storage and Handling Recommendations

To minimize degradation, (2R)-2-(acetyloxy)propanoic acid should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4] It should be protected from moisture to prevent hydrolysis. Storage under an inert atmosphere (e.g., nitrogen or argon) can further prolong its shelf life.

Application in Drug Development: The Synthesis of Iopamidol

The most prominent application of (2R)-2-(acetyloxy)propanoic acid is in the synthesis of Iopamidol, a widely used non-ionic, low-osmolar X-ray contrast agent. The synthesis first involves the conversion of the carboxylic acid to its more reactive acid chloride, (S)-2-(acetyloxy)propanoyl chloride (note the change in stereochemical descriptor from R to S is a consequence of the Cahn-Ingold-Prelog priority rules upon conversion to the acid chloride, the stereocenter's configuration remains the same). This activated form is then reacted with a complex amine intermediate.

Role in the Iopamidol Synthesis

The (S)-2-(acetyloxy)propanoyl chloride is used to acylate the 5-amino group of a tri-iodinated benzene derivative. The stereochemistry of this side chain is critical for the pharmacological properties of the final Iopamidol molecule. The acetoxy group serves as a protecting group for the hydroxyl function, which is later deprotected under basic conditions to yield the final drug substance.[1][2][5]

Caption: Simplified workflow for the synthesis of Iopamidol highlighting the role of (2R)-2-(acetyloxy)propanoic acid.

Safety and Handling

(2R)-2-(acetyloxy)propanoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a chemical fume hood.[4] In case of contact with skin or eyes, rinse immediately with plenty of water.[6] For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[7][8]

Conclusion

(2R)-2-(acetyloxy)propanoic acid is a chiral intermediate of significant value in modern organic synthesis, particularly within the pharmaceutical industry. Its well-defined stereochemistry, derived from D-lactic acid, is essential for its primary application as a key building block for the contrast agent Iopamidol. This guide has provided a detailed overview of its chemical and physical properties, spectroscopic and chromatographic characterization, synthetic methodologies, stability considerations, and safe handling practices. A thorough understanding of these aspects is crucial for any researcher or scientist working with this important chiral synthon, enabling its effective and safe utilization in the development of new chemical entities and pharmaceutical products.

References

- 1. RU2657238C2 - Process for preparation of iopamidol - Google Patents [patents.google.com]

- 2. US7368101B2 - Process for the preparation of iopamidol and the new intermediates therein - Google Patents [patents.google.com]

- 3. assets.greenbook.net [assets.greenbook.net]

- 4. echemi.com [echemi.com]

- 5. EP1353899B1 - A process for the preparation of iopamidol - Google Patents [patents.google.com]

- 6. capotchem.com [capotchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of (R)-(+)-2-Acetoxypropionic Acid

Introduction

(R)-(+)-2-Acetoxypropionic acid, a chiral building block of significant interest in pharmaceutical and fine chemical synthesis, demands rigorous analytical characterization to ensure its chemical identity, purity, and stereochemical integrity. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as they apply to this molecule. The methodologies and interpretations presented herein are grounded in established principles and are designed to offer researchers and drug development professionals a practical framework for the comprehensive analysis of (R)-(+)-2-acetoxypropionic acid.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a chiral molecule like (R)-(+)-2-acetoxypropionic acid, NMR provides not only information about the carbon-hydrogen framework but can also be adapted for the assessment of enantiomeric purity.

¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen environments within the molecule.

Table 1: ¹H NMR Spectroscopic Data for (R)-(+)-2-Acetoxypropionic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 - 12.5 | Singlet (broad) | 1H | -COOH |

| ~5.05 | Quartet | 1H | -CH(OAc)- |

| ~2.10 | Singlet | 3H | -C(O)CH₃ |

| ~1.50 | Doublet | 3H | -CH(CH₃)- |

Interpretation and Experimental Rationale:

The ¹H NMR spectrum of (R)-(+)-2-acetoxypropionic acid is expected to show four distinct signals corresponding to the four unique proton environments.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be highly dependent on the solvent and concentration. The broadness of the peak is a result of hydrogen bonding and chemical exchange. To confirm this peak, a D₂O shake experiment can be performed. The addition of deuterium oxide will cause the -COOH proton to exchange with deuterium, leading to the disappearance of this signal from the spectrum.[1]

-

Methine Proton (-CH(OAc)-): This proton is adjacent to both an oxygen atom and a methyl group. The oxygen atom's electron-withdrawing nature shifts this signal downfield. It appears as a quartet due to coupling with the three protons of the adjacent methyl group (n+1 rule, where n=3).

-

Acetyl Protons (-C(O)CH₃): These three protons are equivalent and are adjacent to a carbonyl group, which deshields them. They appear as a sharp singlet as there are no adjacent protons to couple with.

-

Methyl Protons (-CH(CH₃)-): These protons are on the carbon adjacent to the chiral center. They are split into a doublet by the single methine proton (n+1 rule, where n=1).

¹³C NMR Spectroscopy

Carbon-13 NMR provides insight into the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for (R)-(+)-2-Acetoxypropionic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~174 | -COOH |

| ~170 | -C(O)CH₃ |

| ~68 | -CH(OAc)- |

| ~20 | -C(O)CH₃ |

| ~16 | -CH(CH₃)- |

Data is estimated based on analogous structures and publicly available data for the (S)-enantiomer.[2]

Interpretation and Experimental Rationale:

The proton-decoupled ¹³C NMR spectrum is expected to display five signals, corresponding to the five distinct carbon environments in the molecule.

-

Carbonyl Carbons (-COOH and -C(O)CH₃): The two carbonyl carbons are the most deshielded carbons in the spectrum due to the direct attachment of highly electronegative oxygen atoms. The carboxylic acid carbon typically appears slightly more downfield than the ester carbonyl carbon.[3][4]

-

Methine Carbon (-CH(OAc)-): This carbon is bonded to an oxygen atom, which causes a significant downfield shift.

-

Methyl Carbons (-C(O)CH₃ and -CH(CH₃)-): The two methyl carbons are the most shielded carbons in the molecule. The acetyl methyl carbon is slightly more deshielded due to its proximity to the carbonyl group compared to the methyl group on the propionyl backbone.[5]

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of (R)-(+)-2-acetoxypropionic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

II. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for (R)-(+)-2-Acetoxypropionic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid) |

| ~1750 | Strong, Sharp | C=O stretch (ester) |

| ~1710 | Strong, Sharp | C=O stretch (carboxylic acid) |

| 1320 - 1210 | Medium | C-O stretch |

| 1440 - 1395 | Medium | O-H bend |

Interpretation and Experimental Rationale:

The IR spectrum of (R)-(+)-2-acetoxypropionic acid is dominated by the characteristic absorptions of its carboxylic acid and ester functional groups.

-

O-H Stretch: The most prominent feature of a carboxylic acid in an IR spectrum is the very broad absorption band for the O-H stretch, which is due to strong hydrogen bonding. This broadness often causes it to overlap with the C-H stretching vibrations.[6][7][8]

-

C=O Stretches: Two distinct carbonyl stretching bands are expected. The ester carbonyl typically absorbs at a higher frequency (around 1750 cm⁻¹) compared to the carboxylic acid carbonyl (around 1710 cm⁻¹). The exact position can be influenced by the physical state of the sample (e.g., neat liquid, solution).[9][10]

-

C-O Stretch: A C-O stretching vibration is also expected in the fingerprint region.[6]

-

O-H Bend: The O-H bending vibration of the carboxylic acid group can also be observed.[6]

Experimental Protocol for IR Analysis (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient technique for obtaining IR spectra of liquid samples.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small drop of (R)-(+)-2-acetoxypropionic acid directly onto the ATR crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Table 4: Expected Mass Spectrometry Data for (R)-(+)-2-Acetoxypropionic Acid

| m/z | Proposed Fragment |

| 132 | [M]⁺ (Molecular Ion) |

| 87 | [M - COOH]⁺ |

| 73 | [M - OAc]⁺ |

| 45 | [COOH]⁺ |

| 43 | [CH₃CO]⁺ |

Interpretation and Experimental Rationale:

The mass spectrum of (R)-(+)-2-acetoxypropionic acid is expected to show a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak ([M]⁺): The peak corresponding to the intact molecule with one electron removed. For (R)-(+)-2-acetoxypropionic acid (C₅H₈O₄), the expected m/z is 132.[11][12]

-

Key Fragmentations:

-

Loss of the carboxyl group (-COOH, 45 Da) would result in a fragment at m/z 87.[13]

-

Cleavage of the ester linkage could lead to the loss of the acetoxy group (-OAc, 59 Da), though less common, or more likely, formation of an acylium ion.

-

A prominent peak at m/z 43 is expected, corresponding to the acetyl cation ([CH₃CO]⁺).[14]

-

A peak at m/z 45 corresponding to the carboxyl fragment ([COOH]⁺) is also likely.[15]

-

Loss of the hydroxyl radical (-OH, 17 Da) from the carboxylic acid is a common fragmentation pathway for carboxylic acids, which would yield a fragment at m/z 115.[13][16]

-

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

Electron ionization is a hard ionization technique that leads to significant fragmentation, providing a detailed fragmentation pattern.

-

Sample Introduction: The sample is introduced into the ion source, typically via direct infusion or after separation by gas chromatography (GC).

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a molecular ion.

-

Fragmentation: The molecular ions, being high in energy, undergo fragmentation to produce a series of smaller, charged fragments.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

IV. Workflow Visualizations

NMR Analysis Workflow

References

- 1. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of isobutyric acid acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. GSRS [precision.fda.gov]

- 12. GSRS [precision.fda.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

An In-depth Technical Guide to Elucidating the Mechanism of Action of O-acetyl-D-lactic acid in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Abstract: O-acetyl-D-lactic acid is a chiral molecule whose biological effects are not yet characterized in the scientific literature. This guide provides a comprehensive framework for investigating its potential mechanisms of action. We will proceed from first principles, dissecting the molecule into its constituent components—an acetyl group and a D-lactic acid backbone—to formulate plausible biological hypotheses. This document is structured not as a review of existing knowledge, but as a strategic manual, equipping researchers with the experimental designs, detailed protocols, and data interpretation frameworks required to systematically uncover the function of this novel compound. We will explore its potential roles as a metabolic precursor, a signaling molecule, and a modulator of inflammatory and metabolic pathways, grounded in the established biology of D-lactate and protein acetylation.

Part 1: Foundational Hypotheses and Strategic Overview

The central challenge with a novel molecule like O-acetyl-D-lactic acid is the absence of established biological activity. Our investigation must, therefore, be hypothesis-driven. The logical starting point is to consider its structure: a D-lactic acid molecule esterified with an acetyl group. This structure immediately suggests two primary, non-mutually exclusive, mechanistic hypotheses.

Hypothesis 1: O-acetyl-D-lactic acid as a Pro-Metabolite

The ester bond is susceptible to hydrolysis by intracellular esterases. If cleaved, the compound would release equimolar amounts of D-lactic acid and acetic acid. This positions O-acetyl-D-lactic acid as a potential delivery vehicle for these two biologically active metabolites.

-

D-lactic acid: While the L-enantiomer is the common product of glycolysis in mammals, D-lactic acid is primarily a product of microbial metabolism.[1][2] Elevated levels in humans are associated with D-lactic acidosis, which can present with neurological symptoms.[3][4] However, emerging research indicates that D-lactate can also act as a signaling molecule, capable of modulating inflammatory responses.[5] Specifically, in bovine fibroblast-like synoviocytes, D-lactic acid was found to promote the expression of pro-inflammatory factors IL-6 and IL-8 through the ERK1/2, P38, Akt, and NF-κB signaling pathways.[5]

-

Acetic Acid (Acetate): Once inside the cell, acetate is rapidly converted to acetyl-CoA by acyl-CoA synthetase short-chain family member 2 (ACSS2). Acetyl-CoA is a cornerstone of cellular metabolism and epigenetic regulation.[6] It is the sole acetyl group donor for the acetylation of proteins, including histones, a key mechanism for controlling gene expression.[7][8]

Therefore, the biological effects of O-acetyl-D-lactic acid could be the sum of the effects of increased intracellular D-lactate and acetyl-CoA.

Hypothesis 2: O-acetyl-D-lactic acid as a Novel Signaling Molecule

Alternatively, the intact molecule may possess its own intrinsic biological activity. It could function as a ligand for cell surface or intracellular receptors, or as an allosteric modulator of enzymes, in a manner distinct from its constituent parts. This possibility, while speculative, cannot be dismissed without experimental evidence.

Our investigative strategy will be to systematically test these hypotheses. We will begin by determining the metabolic fate of the molecule and then proceed to dissect its downstream cellular effects.

Part 2: Experimental Workflow for Mechanistic Elucidation

This section provides a detailed, phased experimental plan. The causality behind each step is explained to guide the researcher's decision-making process.

Phase 1: Determining the Metabolic Fate of O-acetyl-D-lactic acid

Objective: To determine if O-acetyl-D-lactic acid is hydrolyzed intracellularly and to quantify the resulting metabolites.

Rationale: This is the critical first experiment. The results will dictate the subsequent direction of the investigation. If the molecule is rapidly hydrolyzed, our focus will shift to the known effects of D-lactic acid and acetate. If it remains intact, we must investigate its properties as a novel chemical entity.

Experimental Protocol: Intracellular Metabolite Analysis using LC-MS/MS

-

Cell Culture: Culture a relevant cell line (e.g., RAW 264.7 macrophages for inflammatory studies, or HepG2 hepatocytes for metabolic studies) to 80% confluency in 6-well plates.

-

Treatment: Treat the cells with a concentration range of O-acetyl-D-lactic acid (e.g., 10 µM, 100 µM, 1 mM) for various time points (e.g., 15 min, 1 hr, 4 hr, 24 hr). Include vehicle-only controls.

-

Metabolite Extraction:

-

Aspirate the media and wash the cells twice with ice-cold 0.9% NaCl solution.

-

Add 1 mL of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

-

Scrape the cells and collect the lysate in a microcentrifuge tube.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

-

LC-MS/MS Analysis:

-

Analyze the extracts using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Use a suitable chromatography method (e.g., HILIC for polar metabolites) to separate O-acetyl-D-lactic acid, D-lactic acid, and acetic acid.

-

Develop a Multiple Reaction Monitoring (MRM) method for the sensitive and specific quantification of each analyte. You will need pure standards for each compound to establish retention times and fragmentation patterns.

-

-

Data Analysis: Quantify the intracellular concentrations of O-acetyl-D-lactic acid, D-lactic acid, and acetate at each time point and dose. Plot the concentration of each metabolite over time.

Interpreting the Results:

-

Rapid Disappearance of Parent Compound and Appearance of Metabolites: If O-acetyl-D-lactic acid concentration drops quickly and is accompanied by a corresponding rise in D-lactic acid and acetate, this strongly supports Hypothesis 1 .

-

Parent Compound Remains Stable: If O-acetyl-D-lactic acid remains at high concentrations inside the cell with minimal breakdown, this supports Hypothesis 2 .

The following diagram illustrates this initial decision-making workflow.

Caption: Initial workflow to determine the metabolic fate of O-acetyl-D-lactic acid.

Phase 2, Path A: Investigating the Effects of D-Lactate and Acetate (Pro-Metabolite Hypothesis)

Objective: To determine if the biological effects of O-acetyl-D-lactic acid can be replicated by co-administering D-lactic acid and acetic acid.

Rationale: If the parent compound is a pro-metabolite, its effects should be mimicked by its hydrolysis products. This is a crucial validation step.

Experimental Protocol 1: Inflammatory Pathway Activation

-

Cell Culture and Stimulation: Use RAW 264.7 macrophages. Pre-treat cells for 2 hours with:

-

Vehicle

-

O-acetyl-D-lactic acid (1 mM)

-

D-lactic acid (1 mM) + Sodium Acetate (1 mM)

-

D-lactic acid (1 mM) alone

-

Sodium Acetate (1 mM) alone

-

-

Inflammatory Challenge: Stimulate the cells with Lipopolysaccharide (LPS) (100 ng/mL) for 6 hours.

-

Endpoint Analysis 1 (Gene Expression): Extract RNA and perform qRT-PCR to measure the expression of pro-inflammatory genes like Il6, Il1b, and Tnf.

-

Endpoint Analysis 2 (Signaling Pathway Activation): Prepare protein lysates from cells treated for a shorter duration (e.g., 30 minutes post-LPS). Perform Western blotting to measure the phosphorylation of key signaling proteins: p-ERK1/2, p-p38, and p-NF-κB p65.

Experimental Protocol 2: Histone Acetylation

-

Cell Culture: Use any cell line of interest (e.g., HEK293T).

-

Treatment: Treat cells for 24 hours with the same compounds as in the previous protocol.

-

Histone Extraction: Isolate histone proteins using an acid extraction protocol.

-

Endpoint Analysis (Western Blot): Perform Western blotting on the histone extracts using antibodies against pan-acetyl-lysine (Ac-K) and specific marks like H3K9ac and H3K27ac.

Interpreting the Results:

-

Phenocopy: If the effects of O-acetyl-D-lactic acid on gene expression, signaling, and histone acetylation are closely matched by the combination of D-lactic acid and sodium acetate, this provides strong evidence for the pro-metabolite mechanism.

-

Divergence: If O-acetyl-D-lactic acid produces unique effects not seen with the combined metabolites, it suggests that either the intact molecule has its own activity (Hypothesis 2) or the kinetics of intracellular release are critically important.

The signaling pathway under investigation is illustrated below.

Caption: Potential signaling pathways affected by D-Lactate and Acetate.

Phase 2, Path B: Investigating the Intact Molecule (Novel Signaling Hypothesis)

Objective: To identify potential protein targets of O-acetyl-D-lactic acid.

Rationale: If the molecule is metabolically stable, it must be interacting with cellular machinery to exert an effect. Identifying these interaction partners is key to defining its mechanism.

Experimental Protocol: Thermal Proteome Profiling (TPP)

Principle: TPP identifies protein-ligand interactions by measuring changes in the thermal stability of proteins across the proteome. Ligand binding typically stabilizes a protein, increasing its melting temperature.

-

Cell Lysate Preparation: Prepare intact cell lysates from the chosen cell line.

-

Treatment: Aliquot the lysate and treat with either vehicle (DMSO) or a high concentration of O-acetyl-D-lactic acid (e.g., 100 µM).

-

Temperature Gradient: Heat the aliquots across a temperature gradient (e.g., from 37°C to 67°C in 2°C increments). At each temperature, denatured/aggregated proteins are separated from the soluble fraction by centrifugation.

-

Sample Preparation for Mass Spectrometry: The soluble protein fraction from each temperature point is collected, digested into peptides, and labeled with tandem mass tags (TMT) for multiplexed quantitative proteomics.

-

LC-MS/MS Analysis: Analyze the labeled peptides by LC-MS/MS to determine the relative abundance of each protein remaining in the soluble fraction at each temperature.

-

Data Analysis: For each protein, plot the soluble fraction as a function of temperature to generate a "melting curve". Compare the curves between the vehicle- and drug-treated samples. A shift in the melting curve indicates a direct interaction between the protein and O-acetyl-D-lactic acid.

Interpreting the Results:

-

Positive Hits: Proteins that show a significant and reproducible thermal shift upon treatment are considered direct binding targets.

-

Follow-up: Candidate proteins must be validated using orthogonal methods, such as surface plasmon resonance (SPR) with purified protein or cellular assays after gene knockdown (siRNA) of the target protein.

Part 3: Data Presentation and Summary

To effectively compare outcomes, all quantitative data should be summarized in tables.

Table 1: Summary of Intracellular Metabolite Concentrations (LC-MS/MS)

| Time Point | Treatment Group | [O-acetyl-D-lactic acid] (µM) | [D-lactic acid] (µM) | [Acetate] (µM) |

|---|---|---|---|---|

| 1 hr | Vehicle | 0 | Baseline | Baseline |

| 1 hr | 1 mM O-acetyl-D-LA | X ± SD | Y ± SD | Z ± SD |

| 4 hr | Vehicle | 0 | Baseline | Baseline |

| 4 hr | 1 mM O-acetyl-D-LA | A ± SD | B ± SD | C ± SD |

Table 2: Summary of Inflammatory Gene Expression (qRT-PCR)

| Treatment Group | Il6 Fold Change (vs. Vehicle) | Tnf Fold Change (vs. Vehicle) |

|---|---|---|

| O-acetyl-D-LA | X ± SEM | A ± SEM |

| D-LA + Acetate | Y ± SEM | B ± SEM |

| D-LA alone | Z ± SEM | C ± SEM |

Part 4: Conclusion and Authoritative Grounding

References

- 1. D-lactate in human and ruminant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Lactic Acid Regulation: A Potential Therapeutic Option in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances into understanding metabolites as signaling molecules in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Acetylation in Metabolic Regulation - Creative Proteomics [creative-proteomics.com]

- 8. Signaling in Control of Cell Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Biological Activity of (2R)-2-(acetyloxy)propanoic acid: A Technical Guide

Abstract

(2R)-2-(acetyloxy)propanoic acid, also known as (+)-O-Acetyl-D-lactic acid, is a chiral organic molecule that has received limited direct investigation into its biological activities. However, by examining its constituent components—a D-lactic acid backbone and an acetyl group—we can construct a scientifically-grounded framework for predicting its potential physiological effects and lay the groundwork for future research. This technical guide provides an in-depth analysis of the theoretical biological activities of (2R)-2-(acetyloxy)propanoic acid, focusing on its potential as a prodrug, its likely anti-inflammatory properties, and its metabolic implications. Detailed experimental protocols are provided to facilitate the investigation of these predicted activities, aimed at researchers, scientists, and drug development professionals.

Introduction and Chemical Properties

(2R)-2-(acetyloxy)propanoic acid is the acetylated form of D-lactic acid.[1] Its chemical structure consists of a propanoic acid backbone with an acetyloxy group attached to the second carbon, which is a chiral center.[2]

Table 1: Chemical Properties of (2R)-2-(acetyloxy)propanoic acid

| Property | Value | Source |

| Synonyms | (+)-O-Acetyl-D-lactic Acid, (R)-2-acetoxypropanoic acid | [1] |

| Molecular Formula | C₅H₈O₄ | [1] |

| Molecular Weight | 132.11 g/mol | [2] |

| Appearance | Colorless to almost colorless clear liquid | [2] |

| Chirality | (R)-enantiomer | [2] |

The acetylation of the hydroxyl group of D-lactic acid is a key structural feature that is likely to influence its biological activity. Acetylation is a common strategy in drug development to modify the physicochemical properties of a molecule, often to enhance its bioavailability and cellular uptake.[3]

Predicted Biological Activities and Mechanistic Rationale

Direct studies on the biological activity of (2R)-2-(acetyloxy)propanoic acid are scarce. However, based on the known properties of D-lactic acid and the effects of acetylation, we can hypothesize several potential biological activities.

Prodrug Potential and Enhanced Bioavailability

Acetylation is a well-established prodrug strategy used to mask polar functional groups, such as the hydroxyl group in lactic acid, thereby increasing lipophilicity.[3][4][] This enhanced lipophilicity can facilitate passage across cell membranes. Once inside the cell, esterases can cleave the acetyl group, releasing the active parent molecule, D-lactic acid.[4]

Caption: Predicted prodrug activation of (2R)-2-(acetyloxy)propanoic acid.

Potential Anti-inflammatory Effects

Propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[6][7][8] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[8][9] While the parent compound, D-lactic acid, is not a classical NSAID, some studies suggest that short-chain fatty acids, including propionate, can exert immunosuppressive actions.[10] It is plausible that (2R)-2-(acetyloxy)propanoic acid, as a propionic acid derivative, could exhibit anti-inflammatory properties.

A key signaling pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[11] Inhibition of this pathway is a target for many anti-inflammatory drugs.[10] The potential of (2R)-2-(acetyloxy)propanoic acid to modulate this pathway warrants investigation.

Caption: Potential anti-inflammatory mechanisms of (2R)-2-(acetyloxy)propanoic acid.

Metabolic Implications of the D-lactic acid Moiety

While L-lactic acid is a common metabolite in humans, D-lactic acid is produced in smaller amounts, primarily by gut microbiota.[12] High levels of D-lactic acid can lead to D-lactic acidosis, a condition characterized by metabolic acidosis and neurological symptoms.[13] The toxicology of D-lactic acid is an important consideration.[12][14] Mammals metabolize D-lactate to pyruvate, but at a much slower rate than L-lactate.[15] Therefore, investigating the metabolic fate and potential for accumulation of D-lactic acid released from (2R)-2-(acetyloxy)propanoic acid is crucial. Recent studies also suggest that D-lactate may contribute to mitochondrial dysfunction and oxidative stress.[13]

Experimental Protocols for Biological Investigation

To validate the predicted biological activities of (2R)-2-(acetyloxy)propanoic acid, a series of in vitro and in vivo experiments are necessary.

In Vitro Cytotoxicity Assessment: MTT Assay

Before assessing specific biological activities, it is essential to determine the cytotoxic profile of the compound. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[16][17][18][19]

Protocol:

-

Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages for inflammation studies, or a relevant cell line for other applications) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of (2R)-2-(acetyloxy)propanoic acid in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ humidified incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16]

-

Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[18]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[17]

In Vitro Anti-inflammatory Activity: NF-κB Reporter Assay

This assay measures the activity of the NF-κB signaling pathway, a key regulator of inflammation.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293 or a relevant cell line) with an NF-κB luciferase reporter vector and a constitutively expressing Renilla luciferase vector (as an internal control for transfection efficiency).[20]

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of (2R)-2-(acetyloxy)propanoic acid for a predetermined time.

-

Inflammatory Stimulus: Induce inflammation by adding a stimulating agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

This is a classic in vivo model to assess the anti-inflammatory potential of a compound.[9]

Protocol:

-

Animal Acclimatization: Acclimate male Wistar rats or Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer (2R)-2-(acetyloxy)propanoic acid orally or intraperitoneally at different doses. A control group should receive the vehicle, and a positive control group should receive a known anti-inflammatory drug like ibuprofen.

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 2: Hypothetical In Vitro Cytotoxicity Data (MTT Assay)

| Concentration (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 85 |

| 200 | 60 |

| 500 | 30 |

Table 3: Hypothetical In Vitro Anti-inflammatory Data (NF-κB Reporter Assay)

| Treatment | NF-κB Activity (Relative Luciferase Units) | % Inhibition |

| Control | 1.0 | 0 |

| LPS (1 µg/mL) | 8.5 | - |

| LPS + Compound (10 µM) | 6.2 | 27 |

| LPS + Compound (50 µM) | 4.1 | 52 |

| LPS + Compound (100 µM) | 2.3 | 73 |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of (2R)-2-(acetyloxy)propanoic acid is currently lacking, a strong theoretical framework suggests its potential as a prodrug with anti-inflammatory and metabolic effects. The experimental protocols outlined in this guide provide a clear path for researchers to investigate these hypotheses. Future studies should focus on elucidating the specific molecular targets, understanding the pharmacokinetic and pharmacodynamic profiles of the compound, and further exploring its therapeutic potential. The synthesis of (2R)-2-(acetyloxy)propanoic acid can be achieved through the acetylation of lactic acid using acetic anhydride or acetyl chloride.[2]

References

- 1. Propanoic acid, 2-(acetyloxy)-, (2R)- | CymitQuimica [cymitquimica.com]

- 2. Buy 2-Acetoxypropanoic acid | 535-17-1 [smolecule.com]

- 3. Acetylation Enhances the Anticancer Activity and Oral Bioavailability of 5-Demethyltangeretin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Propionic acid-derived non-steroidal antiinflammatory drugs are phototoxic in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scialert.net [scialert.net]

- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. benchchem.com [benchchem.com]

- 10. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]